Grepafloxacin hydrochloride
Overview
Description
Grepafloxacin hydrochloride is a fluoroquinolone antibiotic that was used to treat various bacterial infections. It is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria. due to its potential to prolong the QT interval on the electrocardiogram, leading to cardiovascular adverse events, it was withdrawn from the market .
Preparation Methods
The synthesis of grepafloxacin hydrochloride involves several steps:
Conversion of Carboxylic Acid: The carboxylic acid is converted to its dimethyloxazoline derivative by reacting with aminomethyl propanol.
Silylation: Lithium diisopropylamide (LDA) removes a proton from the 8 position, and the anion is treated with trimethylsilyl iodide to form a silylated intermediate.
Methylation: A second round of LDA generates a carbanion, which reacts with methyl iodide to form a 5-methyl derivative.
Desilylation and Hydrolysis: Cesium fluoride breaks the carbon-silicon bond, and aqueous acid hydrolyzes the oxazoline to afford the free acid.
Quinolone Formation: The intermediate is converted to the quinolone by chain elongation using a Grignard reagent of ethyl bromoacetate.
Final Steps: The product is treated with 2-methylpiperazine and saponified to yield grepafloxacin.
Chemical Reactions Analysis
Grepafloxacin hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form oxidative metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions: Reagents like LDA, trimethylsilyl iodide, and cesium fluoride are commonly used in its synthesis. Conditions often involve controlled temperatures and specific solvents.
Major Products: The major products include the parent drug and its glucuronide and sulfate conjugates
Scientific Research Applications
Grepafloxacin hydrochloride has been used in various scientific research applications:
Chemistry: It serves as a model compound for studying fluoroquinolone synthesis and reactions.
Biology: It is used to study bacterial resistance mechanisms and the effects of antibiotics on bacterial DNA.
Medicine: Research focuses on its pharmacokinetics, pharmacodynamics, and potential side effects.
Industry: It has been used in the development of new antibiotics and in the study of drug safety and efficacy .
Mechanism of Action
Grepafloxacin hydrochloride exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV. These enzymes are essential for the duplication, transcription, and repair of bacterial DNA. By inhibiting these enzymes, grepafloxacin prevents bacterial replication and leads to cell death .
Comparison with Similar Compounds
Grepafloxacin hydrochloride is similar to other fluoroquinolones such as ciprofloxacin and levofloxacin. it has unique features:
Structural Differences: Grepafloxacin has a methyl group at the 5 position and a methyl-substituted piperazine at the 7 position, which distinguishes it from other fluoroquinolones.
Activity Spectrum: It has a broad spectrum of activity against respiratory pathogens, including those resistant to other antibiotics.
Safety Profile: Unlike some other fluoroquinolones, grepafloxacin was withdrawn due to its potential to cause QT interval prolongation and cardiovascular events
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Ofloxacin
This compound’s unique structural and pharmacological properties make it a compound of interest in various fields of research, despite its withdrawal from clinical use.
Properties
IUPAC Name |
1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3.ClH/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12;/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPMBYOIQGCVHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046692 | |
Record name | Grepafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
161967-81-3 | |
Record name | Grepafloxacin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=161967-81-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Grepafloxacin Hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161967813 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Grepafloxacin hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0046692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GREPAFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4ER1Z8N9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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